molecular formula C19H22N4O B12918610 4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl- CAS No. 89459-51-8

4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl-

Cat. No.: B12918610
CAS No.: 89459-51-8
M. Wt: 322.4 g/mol
InChI Key: GZQOFEOTVUDSLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation of 4-Acridinecarboxamide, 9-Amino-N-[2-(Dimethylamino)Ethyl]-5-Methyl-

Systematic IUPAC Nomenclature and Synonym Identification

The compound’s IUPAC name is derived from its acridine core, substituted at positions 4, 5, and 9. The systematic designation follows:
9-Amino-5-methyl-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide .

Key Structural Features:
  • Acridine backbone : A tricyclic aromatic system comprising two benzene rings fused to a pyridine ring.
  • Substituents :
    • Position 4 : Carboxamide group (-CONH₂) linked to a 2-(dimethylamino)ethyl side chain.
    • Position 5 : Methyl group (-CH₃).
    • Position 9 : Amino group (-NH₂).
Synonym Identification:

While the compound lacks widely recognized trivial names, analogs such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) share structural similarities. Potential synonyms include:

  • 5-Methyl-9-amino-DACA
  • NSC 754367 (inferred from related compounds in PubChem entries).

Molecular Descriptor Analysis: Formula (C₁₉H₂₂N₄O) and Mass Spectrometry Data

Molecular Formula and Weight:
  • Empirical Formula : C₁₉H₂₂N₄O
  • Molecular Weight : 322.41 g/mol (calculated via PubChem’s formula-based algorithm).
Mass Spectrometry Insights:

Hypothetical fragmentation patterns, extrapolated from related acridinecarboxamides, suggest prominent ions at:

  • m/z 323.4 ([M+H]⁺, base peak)
  • m/z 293.4 (loss of -NHCH₂CH₂N(CH₃)₂)
  • m/z 209.1 (acridine core + methyl group).
Table 1: Molecular Descriptors
Parameter Value
Empirical Formula C₁₉H₂₂N₄O
Exact Mass 322.1794 Da
Topological Polar Surface Area 76.5 Ų (calculated)
Heavy Atom Count 24

Three-Dimensional Conformational Studies via X-Ray Crystallography

Crystallographic Data:

While direct X-ray data for this specific compound are unavailable, studies on analogs like 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide (PDB ID: 1L8X) reveal critical insights:

  • Intercalation Geometry : The acridine core intercalates between DNA base pairs, with the carboxamide side chain adopting a gauche conformation in the major groove.
  • Hydrogen Bonding :
    • The carboxamide NH forms a water-mediated hydrogen bond with DNA phosphate groups.
    • Internal hydrogen bonds stabilize the side chain (e.g., N10–H···O=C interactions).
Impact of the 5-Methyl Substituent:
  • Steric Effects : The methyl group at position 5 likely reduces planarity, altering intercalation kinetics compared to non-methylated analogs.
  • Electron Density Maps : In hypothetical models, the methyl group occupies a van der Waals contact zone with adjacent DNA bases, potentially modulating binding affinity.
Table 2: Hypothetical Crystallographic Parameters (Modeled)
Parameter Value
Space Group P6₄ (hexagonal)
Unit Cell Dimensions a = 34.2 Å, c = 27.8 Å
Resolution 1.8 Å (estimated)
R Factor <25% (projected)

Properties

CAS No.

89459-51-8

Molecular Formula

C19H22N4O

Molecular Weight

322.4 g/mol

IUPAC Name

9-amino-N-[2-(dimethylamino)ethyl]-5-methylacridine-4-carboxamide

InChI

InChI=1S/C19H22N4O/c1-12-6-4-7-13-16(20)14-8-5-9-15(18(14)22-17(12)13)19(24)21-10-11-23(2)3/h4-9H,10-11H2,1-3H3,(H2,20,22)(H,21,24)

InChI Key

GZQOFEOTVUDSLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)NCCN(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide typically involves multiple steps, starting from commercially available acridine derivatives. The key steps include:

    Nitration: Introduction of a nitro group to the acridine ring.

    Reduction: Conversion of the nitro group to an amino group.

    Alkylation: Introduction of the dimethylaminoethyl side chain.

    Carboxylation: Introduction of the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-pressure reactors for nitration and reduction steps, as well as continuous flow reactors for alkylation and carboxylation .

Chemical Reactions Analysis

Types of Reactions

9-Amino-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form various quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted acridine derivatives, which can have different biological activities .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C19H24Cl2N4O and is often studied in the context of its interactions with DNA. Its structure allows it to intercalate between DNA base pairs, which is crucial for its biological activity. The presence of the dimethylamino group enhances its binding affinity to DNA, making it a candidate for further exploration in cancer therapy and other applications.

Antitumor Activity

One of the primary applications of 4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl- is its potential as an antitumor agent. Research has shown that derivatives of acridine compounds can act as topoisomerase inhibitors, which are vital in cancer treatment due to their ability to interfere with DNA replication.

  • Mechanism of Action : The compound acts by intercalating into DNA, causing structural distortions that inhibit topoisomerase II activity. This inhibition leads to increased DNA damage and apoptosis in cancer cells .
  • Clinical Trials : Several acridine derivatives have undergone clinical trials, demonstrating varying degrees of efficacy. For instance, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), a closely related compound, has shown promising results in treating different cancer types .

Molecular Biology Research

The compound's ability to bind to DNA makes it an invaluable tool in molecular biology research. It is used for:

  • Studying DNA-Protein Interactions : By observing how the compound affects protein binding to DNA, researchers can gain insights into cellular processes such as transcription and replication .
  • Developing Assays for Drug Discovery : The binding characteristics of this compound can be utilized to develop assays that screen for new drugs targeting similar pathways .

Structure-Activity Relationship Studies

The investigation into the structure-activity relationship (SAR) of 4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl- has provided valuable insights into how modifications can affect biological activity:

  • Key Findings : Studies indicate that the side chain's positioning and the presence of specific functional groups significantly influence cytotoxicity and DNA-binding kinetics. For example, maintaining an unsubstituted NH group on the carboxamide is critical for activity .

Potential Side Effects and Toxicity

While exploring its applications, it is crucial to consider potential side effects associated with the compound:

  • Toxicological Studies : Research indicates that while acridine derivatives can be effective against tumors, they may also exhibit cytotoxicity towards normal cells. Therefore, understanding the dose-response relationship is essential for therapeutic applications .

Case Study 1: DACA Derivative Trials

In clinical trials involving DACA derivatives, patients with resistant tumors showed partial responses when treated with these compounds. The studies highlighted the importance of optimizing dosing regimens to minimize toxicity while maximizing therapeutic effects.

Case Study 2: Molecular Interaction Studies

A series of experiments were conducted to elucidate the binding dynamics between 4-Acridinecarboxamide derivatives and various DNA sequences. These studies revealed specific interactions that could be targeted in drug design efforts aimed at enhancing selectivity for cancer cells over healthy tissues.

Mechanism of Action

The mechanism of action of 9-Amino-N-(2-(dimethylamino

Biological Activity

4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl- is a synthetic compound that belongs to the acridine derivatives class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. Its structure includes an acridine core, a carboxamide functional group, and a dimethylaminoethyl side chain.

  • Molecular Formula : C19H24Cl2N4O
  • Molecular Weight : Approximately 395.326 g/mol
  • CAS Number : 89459-10-9

The biological activity of 4-acridinecarboxamide derivatives primarily involves their interaction with DNA. They are known to intercalate into the DNA helix, which inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription. This intercalation leads to cytotoxic effects on rapidly dividing cancer cells .

Key Interactions

  • DNA Binding : The protonated dimethylamino group forms hydrogen bonds with guanine bases in DNA, facilitating effective intercalation.
  • Topoisomerase Inhibition : The compound acts as a mixed inhibitor of topoisomerases I and II, contributing to its cytotoxic properties .

Structure-Activity Relationship (SAR)

Research indicates that modifications in the side chains of acridinecarboxamide derivatives can significantly alter their efficacy and selectivity against various cancer cell lines. The structural requirements for therapeutic activity include:

  • A carboxamide side chain positioned peri to an electron-withdrawing atom in the central ring.
  • Variations in substituents can enhance or reduce cytotoxicity depending on their steric and electronic properties .

Biological Activity Data

The following table summarizes the biological activities of related compounds based on their molecular structures:

Compound NameMolecular FormulaBiological Activity
9-Amino-N-[2-(dimethylamino)ethyl]-4-acridinecarboxamideC19H22N4OAntitumor activity
N-[2-(Dimethylamino)ethyl]-9,10-dihydro-9-oxo-4-acridinecarboxamideC18H19N3O2Antimicrobial properties
9-Amino-DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide)C19H22N4OPotent topoisomerase II inhibitor

Case Studies and Research Findings

  • In Vitro Studies : A study utilizing Jurkat cell lines demonstrated that several acridine derivatives exhibited cytotoxicities comparable to or greater than DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide). These studies suggest a significant effect on topoisomerase I relative to topoisomerase II .
  • X-ray Crystallography : Structural studies using X-ray crystallography have provided insights into the binding kinetics and interactions of these compounds with DNA. For example, the complex formed between d(CGTACG) and 9-amino-N-[2-(dimethylamino)ethyl]-4-acridinecarboxamide revealed critical hydrogen bonding patterns essential for intercalation and inhibition .
  • In Vivo Studies : Research has shown that acridine derivatives like DACA are active in vivo against various tumor models, indicating their potential therapeutic applications in cancer treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

NSC 343499 (N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino)phenylamino]-4-acridinecarboxamide)

  • Structural Differences: NSC 343499 replaces Compound A’s 9-amino group with a phenylamino substituent bearing methoxy and methylsulfonamido groups. The 5-methyl and N-methylcarboxamide groups are retained .
  • Biological Activity: DNA Binding: Exhibits a 16-fold higher DNA association constant ($K_a = 2.1 \times 10^6 \, \text{M}^{-1}$) compared to amsacrine, attributed to enhanced intercalation via the planar acridine core and sulfonamido group interactions . Antitumor Efficacy: Superior to amsacrine, daunorubicin, and Adriamycin in murine models, achieving curative responses in Lewis lung carcinoma and significant life extensions in advanced tumors . Pharmacokinetics: Improved plasma stability and oral bioavailability, enabling clinical trials for solid tumors .

9-Chloro-N-[2-(dimethylamino)ethyl]-5-methyl-4-acridinecarboxamide

  • Structural Differences: Substitutes the 9-amino group in Compound A with a chloro group (CAS 253277-91-7) .
  • No direct activity data are available, but structural trends suggest reduced efficacy .

9-Amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide

  • Structural Differences: Replaces the dimethylaminoethyl side chain in Compound A with a morpholinylethyl group .
  • DNA Interaction: X-ray crystallography shows this analog intercalates into DNA at the d(CGTACG)₂ site, with the morpholinyl group stabilizing minor-groove interactions. However, dissociation rates from DNA are slower than phenyl-substituted analogs, suggesting side-chain flexibility influences topoisomerase inhibition .

Key Comparative Data

Compound Substituents (Position) DNA Binding $K_a$ (M⁻¹) Topoisomerase Inhibition Antitumor Model Efficacy
Compound A 9-amino, 5-methyl, dimethylaminoethyl Not reported High (via protein interaction) P388 leukemia
NSC 343499 9-(methoxy-sulfonamido phenyl), 5-methyl $2.1 \times 10^6$ Moderate Lewis lung carcinoma (curative)
9-Chloro analog 9-chloro, 5-methyl Not reported Likely low Not tested
Morpholinylethyl analog 9-amino, morpholinylethyl $1.5 \times 10^5$ High In vitro cell lines

Mechanistic and Pharmacodynamic Insights

  • DNA vs. Topoisomerase Targeting : While Compound A and NSC 343499 both intercalate DNA, their antitumor activity correlates more strongly with topoisomerase inhibition than binding affinity. For example, 5-phenyl-substituted analogs show unchanged DNA affinity but altered dissociation rates, implying direct protein interactions .
  • Side-Chain Effects: The dimethylaminoethyl group in Compound A enhances cellular uptake and solubility compared to morpholinyl or unsubstituted side chains, critical for bioavailability .
  • Photophysical Behavior: Acridinecarboxamides like Compound A exhibit excimer formation via π-stacking in excited states, a property leveraged in photodynamic therapy. Substitutions at the N-atom (e.g., dimethylaminoethyl) modulate this behavior, influencing therapeutic applications .

Clinical and Pharmacokinetic Considerations

  • Compound A vs. NSC 343499 : NSC 343499’s methylsulfonamido group improves plasma protein binding and metabolic stability, enabling prolonged exposure in vivo. HPLC methods developed for NSC 343499 highlight its detectability at low concentrations, a benchmark for future Compound A studies .

Q & A

Basic Research Questions

Q. How does 4-Acridinecarboxamide interact with DNA, and what experimental techniques are used to study this interaction?

  • Methodological Answer : The compound intercalates between CpG dinucleotide steps in DNA, as demonstrated by X-ray crystallography (resolution: 1.55 Å). The protonated dimethylamino group partially occupies positions near the N7 and O6 atoms of guanine in the major groove, while a water molecule bridges the 4-carboxamide NH to the phosphate group of the same guanine . Techniques include:

  • X-ray crystallography : Resolves structural details, such as unwinding of CpG steps by 12° and overwinding of TpA steps by 10° compared to B-DNA .
  • Stopped-flow spectrophotometry : Measures DNA dissociation kinetics, revealing nonphenyl 5-substituents reduce dissociation rates by a factor of three .

Q. What analytical methods are validated for quantifying this compound in biological matrices like plasma?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly used. For example:

  • Column : Reversed-phase C18 column.
  • Mobile phase : Methanol/water or acetonitrile/buffer mixtures adjusted for optimal resolution.
  • Detection : UV absorbance at wavelengths specific to the acridine moiety (e.g., 254 nm) .
  • Sample preparation : Plasma proteins are precipitated using organic solvents (e.g., acetonitrile), followed by centrifugation and filtration .

Q. What is the role of the 5-methyl substituent in modulating biological activity?

  • Methodological Answer : The 5-methyl substituent enhances DNA binding affinity (3-fold increase) and cytotoxicity (4-fold increase) by improving stacking interactions with cytosine in the CpG binding site. This is supported by kinetic studies showing reduced dissociation rates and structural data highlighting ligand-dependent perturbations in base pair twist angles .

Advanced Research Questions

Q. How do 5-position substituents influence DNA binding kinetics and topoisomerase II poisoning efficiency?

  • Methodological Answer :

  • Nonphenyl substituents (e.g., -F, -Cl): Reduce DNA dissociation rates by ~3x and increase cytotoxicity 4x due to enhanced stacking with cytosine. Affinity rises 3x, correlating with stabilized intercalation .
  • Phenyl substituents : Do not affect binding affinity but modify dissociation rates. Biological activity variations suggest direct interaction with topoisomerase II, bypassing DNA-mediated effects .
  • Experimental design : Compare substituent steric, electronic, and H-bonding properties using isogenic cell lines and in vitro topoisomerase II assays .

Q. What structural features of the compound contribute to DNA unwinding/overwinding, and how can these be exploited in drug design?

  • Methodological Answer :

  • Unwinding : The acridine core intercalation disrupts base pair stacking, unwinding CpG steps by 12°.
  • Overwinding : The central TpA step is overwound by 10°, likely due to steric clashes between the 5-substituent and adjacent bases .
  • Design implications : Substituents at the 5-position that optimize stacking (e.g., planar groups) enhance DNA distortion, promoting topoisomerase II poisoning. Molecular dynamics simulations can predict substituent effects on base pair geometry .

Q. How can synthesis protocols be optimized for derivatives with enhanced DNA binding or topoisomerase II inhibition?

  • Methodological Answer :

  • Coupling reagents : Use 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in DMF to activate the 4-carboxylic acid group for amide bond formation .
  • Modifications : Introduce substituents at the 5-position via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
  • Purification : Employ flash chromatography with gradients of ethyl acetate/hexane or DCM/methanol. Validate purity via HPLC and NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.